molecular formula C21H20FN3O5 B4500027 N-(2,4-dimethoxyphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4500027
M. Wt: 413.4 g/mol
InChI Key: XTFOOSWJOQLTSL-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 2-fluoro-4-methoxyphenyl group. The acetamide linker connects the pyridazinone to a 2,4-dimethoxyphenyl moiety. Its molecular formula is C21H20FN3O5 (assuming symmetry with analogs in ), with a molecular weight of approximately 389.4 g/mol . The fluorine atom and methoxy groups likely enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5/c1-28-13-4-6-15(16(22)10-13)17-8-9-21(27)25(24-17)12-20(26)23-18-7-5-14(29-2)11-19(18)30-3/h4-11H,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFOOSWJOQLTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone-Based Acetamide Derivatives

2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide (Y041-4916)
  • Molecular Formula : C21H28FN3O3
  • Molecular Weight : 389.47 g/mol
  • Structural Differences : The acetamide is linked to an aliphatic chain (6-methylheptan-2-yl) instead of an aromatic 2,4-dimethoxyphenyl group.
  • Implications: The aliphatic chain may reduce aromatic stacking interactions but improve solubility compared to aryl-substituted analogs. No biological data is provided, but the fluorine and methoxy substituents are retained .
2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide (Y041-4925)
  • Molecular Formula : C24H27N3O4
  • Molecular Weight : 421.5 g/mol
  • Structural Differences: The pyridazinone is substituted with a 3,4-dimethoxyphenyl group, and the acetamide is linked to a 4-phenylbutan-2-yl group.
  • The bulky 4-phenylbutan-2-yl group could sterically hinder target engagement .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (6c)
  • Key Features : Incorporates a piperazinyl group with a 4-fluorophenyl substituent.
  • The fluorophenyl-piperazine moiety may target serotonin or dopamine receptors .

Non-Pyridazinone Acetamide Analogs

N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide
  • Core Structure : Acrylamide instead of acetamide, with a benzothiazole group.
  • Implications : The conjugated acrylamide system may enhance rigidity and π-π interactions, but reduced flexibility could limit binding to flexible active sites .

Structural-Activity Relationship (SAR) Analysis

Substituent Effects on Pyridazinone

  • Fluorine vs.
  • Position of Methoxy Groups : 2,4-Dimethoxyphenyl (target) vs. 3,4-dimethoxyphenyl (Y041-4925) alters steric and electronic profiles, possibly affecting target selectivity.

Acetamide Linker Modifications

  • Aromatic vs. Aliphatic Substitution : The target’s 2,4-dimethoxyphenyl group may enhance aromatic interactions in hydrophobic pockets, whereas aliphatic chains (e.g., Y041-4916) improve solubility but reduce target affinity .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound ~389.4 2-Fluoro-4-methoxyphenyl, 2,4-dimethoxyphenyl Hypothesized enhanced metabolic stability
Y041-4916 389.47 2-Fluoro-4-methoxyphenyl, 6-methylheptan-2-yl Increased solubility
Y041-4925 421.5 3,4-Dimethoxyphenyl, 4-phenylbutan-2-yl Potential steric hindrance
N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide ~340 (estimated) Benzothiazole, acrylamide Rigid structure for π-π interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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